molecular formula C36H42N2O23 B1246928 Iresinin I CAS No. 78413-55-5

Iresinin I

Cat. No.: B1246928
CAS No.: 78413-55-5
M. Wt: 870.7 g/mol
InChI Key: GTTSBGCXUNBAOH-ZQHVOMFASA-N
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Description

Iresinin I is a betacyanin pigment, specifically an acylated amaranthine derivative, isolated from plants such as Iresine herbstii (Bloodleaf) and other members of the Amaranthaceae family . Structurally, it is characterized by a C36H42N2O23 molecular formula and a molecular ion ([M + H]+) at m/z 871.225112 . Traditional medicinal applications of I. herbstii highlight its use in treating hemorrhage, dysentery, and oxidative stress-related disorders, though this compound’s direct pharmacological contributions remain understudied .

Properties

CAS No.

78413-55-5

Molecular Formula

C36H42N2O23

Molecular Weight

870.7 g/mol

IUPAC Name

(2S)-5-[(2S,3R,4S,5S,6R)-6-[[(3R)-4-carboxy-3-hydroxy-3-methylbutanoyl]oxymethyl]-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate

InChI

InChI=1S/C36H42N2O23/c1-36(56,9-21(40)41)10-22(42)57-11-20-23(43)25(45)29(61-34-27(47)24(44)26(46)28(60-34)33(54)55)35(59-20)58-19-7-13-6-17(32(52)53)38(16(13)8-18(19)39)3-2-12-4-14(30(48)49)37-15(5-12)31(50)51/h2-4,7-8,15,17,20,23-29,34-35,43-47,56H,5-6,9-11H2,1H3,(H6,39,40,41,48,49,50,51,52,53,54,55)/t15-,17-,20+,23+,24-,25-,26-,27+,28-,29+,34-,35+,36+/m0/s1

InChI Key

GTTSBGCXUNBAOH-ZQHVOMFASA-N

SMILES

CC(CC(=O)O)(CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C(=C2)CC([N+]3=CC=C4CC(NC(=C4)C(=O)O)C(=O)O)C(=O)[O-])O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O

Isomeric SMILES

C[C@@](CC(=O)O)(CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C3C(=C2)C[C@H]([N+]3=C/C=C/4\C[C@H](NC(=C4)C(=O)O)C(=O)O)C(=O)[O-])O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O

Canonical SMILES

CC(CC(=O)O)(CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C(=C2)CC([N+]3=CC=C4CC(NC(=C4)C(=O)O)C(=O)O)C(=O)[O-])O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Betacyanins

Structural Comparisons

Betacyanins share a core betalamic acid structure but differ in glycosylation and acylation patterns. Below is a comparative breakdown:

Compound Molecular Formula Molecular Weight ([M + H]+) Key Structural Features Primary Sources
Iresinin I C36H42N2O23 871.225112 Acylated amaranthine; C15-epimer Iresine herbstii
Amaranthin C30H34N2O19 727.182853 Non-acylated; glucosylated betanidin Amaranthus cruentus
Isoamaranthin C30H34N2O19 727.182853 Stereoisomer of amaranthin Amaranthus cruentus
Celosianin I C39H40N2O21 873.219633 Acylated with additional sugar moieties Celosia cristata
Betanin C24H26N2O13 551.150765 Non-acylated; common in beetroot Beta vulgaris

Key Observations :

  • Acylation: this compound and Celosianin I are acylated, enhancing their stability compared to non-acylated variants like amaranthin and betanin .
  • Epimerization : this compound has a C15-epimer (iresinin II), which may alter its bioavailability and interaction with biological targets .

Pharmacological and Functional Differences

Antioxidant Activity
  • This compound: Exhibits low antioxidant activity in I.
  • Amaranthin/Celosianin I : Demonstrate significant antioxidant capacity in Amaranthus species, attributed to their free radical-scavenging glycosyl groups .
Anti-inflammatory and Cytotoxic Effects
  • This compound : Shows apoptotic activity in cancer cell lines, though mechanisms remain unclear .
Species-Specific Occurrence
  • This compound is predominantly found in Iresine spp., whereas amaranthin and isoamaranthin are restricted to Amaranthus spp., reflecting evolutionary divergence in betacyanin biosynthesis .

Stability and Bioavailability

  • Acylated Derivatives (this compound, Celosianin I): The acylation with aromatic acids (e.g., ferulic or sinapic acid) improves resistance to thermal degradation and enzymatic hydrolysis, making them more suitable for industrial applications than non-acylated betacyanins .
  • Non-Acylated (Betanin, Amaranthin): Rapidly degrade under high pH and light exposure, limiting their use in food and pharmaceutical formulations .

Q & A

Q. What strategies mitigate bias in interpreting the therapeutic potential of this compound during early-stage research?

  • Methodological Answer :
  • Blinded experiments : Assign compound labels randomly to avoid observer bias.
  • Negative controls : Include structurally similar inactive analogs.
  • Pre-registration : Submit study designs to platforms like OSF to limit HARKing (Hypothesizing After Results are Known) .

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